2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Research reproducibility fails when non-brominated analogs substitute the critical electrophilic C-Br handle. This bromoacetamide-thiazole (≥95%) enables S-alkylation, N-alkylation, and covalent warhead synthesis absent in acetyl counterparts. - **Key application**: Build thiazolopyrimidine/imidazothiazole libraries for kinase/GPCR SAR. - **Functional handle**: Direct precursor for PROTAC linkers & activity-based probes via amine/thiol displacement. - **Supply**: Defined purity (HPLC/LC-MS grade), MDL MFCD00178001.

Molecular Formula C11H9BrN2OS
Molecular Weight 297.17
CAS No. 19749-86-1
Cat. No. B2908846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole
CAS19749-86-1
Molecular FormulaC11H9BrN2OS
Molecular Weight297.17
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CBr
InChIInChI=1S/C11H9BrN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
InChIKeyLHHABMIHGGMUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole (CAS 19749-86-1) – Chemical Identity and Core Properties


2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole (CAS 19749-86-1, MFCD00178001) is a bromoacetamide-functionalized 4-phenyl-1,3-thiazole derivative with molecular formula C₁₁H₉BrN₂OS and molecular weight 297.17 g/mol [1]. This heterocyclic compound contains a thiazole core substituted at the 2-amino position with a bromoacetyl group and at the 4-position with a phenyl ring . The bromine atom confers enhanced electrophilicity, making the compound a versatile intermediate for nucleophilic substitution and further functionalization in medicinal chemistry and agrochemical synthesis [2].

Electrophilic bromoacetyl handle for nucleophilic substitution
Versatile building block for thiazole-based heterocyclic libraries
Supports SAR studies and medicinal chemistry workflows

Why 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole Cannot Be Replaced by Non-Brominated Analogs: A Reactivity-Based Rationale for Procurement


Generic substitution with non-brominated analogs (e.g., 2-acetamido-4-phenyl-1,3-thiazole) is not chemically equivalent because the bromoacetyl moiety serves as a critical electrophilic handle for nucleophilic displacement reactions . The C–Br bond in the bromoacetyl group enables S-alkylation, N-alkylation, and other nucleophilic substitutions that are essential for building diverse heterocyclic libraries, whereas acetyl analogs lack this reactive center and cannot participate in the same synthetic transformations [1]. This functional divergence directly impacts downstream synthetic utility, yield, and product purity, making compound-specific procurement a necessity for reproducible research outcomes [2].

Attribute
Bromoacetyl derivative
Acetyl analog
Reactive center
C–Br electrophilic handle
Inert acetyl group
Nucleophilic substitution
Enables S-/N-alkylation
Not possible under comparable conditions
Downstream utility
Supports diverse heterocyclic library synthesis
Limits synthetic scope and yield

The acetyl analog cannot serve as a direct replacement; procurement of the bromoacetyl derivative is required for reactions involving nucleophilic displacement.

Quantitative Differentiation Evidence for 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole (CAS 19749-86-1)


Reactivity Advantage: Electrophilic Bromoacetyl Group Enables Nucleophilic Substitution Not Possible with Acetyl Analogs

The presence of a bromoacetyl group in 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole confers a distinct reactivity advantage over non-brominated analogs such as 2-acetamido-4-phenyl-1,3-thiazole. The C–Br bond is susceptible to nucleophilic attack (e.g., by thiols, amines, thioureas), enabling S-alkylation and heterocycle formation that the corresponding acetyl derivative cannot undergo under comparable conditions . This differential reactivity is foundational for building diverse thiazole-based compound libraries [1].

Reactivity advantage
Class-level
Bromoacetyl: reactive toward nucleophiles
Acetyl: inert under same conditions
Supports synthetic route planning requiring nucleophilic substitution.
Qualitative difference; exact conditions may need optimization.
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Purity Specification: ≥95% Purity Standard Enables Reproducible Synthetic and Biological Applications

Commercial vendors typically supply 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole at ≥95% purity [1], with select sources offering 97% purity . This purity level ensures minimal contamination from dehalogenated byproducts or unreacted starting materials (e.g., 2-amino-4-phenylthiazole), which can interfere with subsequent reactions and biological assays .

Purity specification
Reported
≥95% (standard grade); 97% from select vendors
Reduces batch variability in synthetic and biological studies.
Characterized by vendor HPLC or NMR; verify for critical applications.
Chemical Purity Reproducibility Analytical Chemistry

Storage Stability: Refrigerated Storage Recommended to Prevent Decomposition of Bromoacetyl Moiety

The bromoacetyl group in 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is susceptible to hydrolysis and thermal degradation. To maintain compound integrity, refrigerated storage (2–8°C) is recommended by authoritative suppliers . This contrasts with non-brominated analogs (e.g., 2-acetamido-4-phenyl-1,3-thiazole), which are generally stable at ambient temperature [1].

Storage stability
Class-level
Requires refrigerated storage (2–8°C); acetyl analog stable at ambient
Maintains compound integrity for long-term projects.
Hydrolysis-sensitive bromoacetyl group; protect from moisture.
Chemical Stability Storage Conditions Compound Integrity

Validated Application Scenarios for 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole (CAS 19749-86-1)


Synthesis of 2-(Substituted Amino)-4-phenyl-1,3-thiazole Derivatives via Nucleophilic Displacement

This compound serves as a key intermediate for generating libraries of 2-(substituted amino)-4-phenyl-1,3-thiazoles via nucleophilic displacement of the bromoacetyl group with various amines . Such derivatives have been explored for antitumor activity in structure–activity relationship (SAR) studies [1].

Preparation of Thiazole-Based Heterocyclic Scaffolds for Medicinal Chemistry

The bromoacetyl moiety enables S-alkylation reactions with thioureas or thioamides, leading to fused thiazole systems (e.g., thiazolopyrimidines, imidazothiazoles) that are privileged scaffolds in kinase inhibitor and GPCR modulator discovery [2].

Quality Control and Analytical Reference Standard

With MDL number MFCD00178001 and a defined purity standard (≥95%), this compound is suitable for use as a reference material in HPLC, NMR, and LC–MS method development for quantifying related substances in synthetic mixtures [3].

Starting Material for Covalent Probe and PROTAC Linker Synthesis

The bromoacetyl group can be leveraged to introduce covalent warheads or functional handles (e.g., via reaction with thiols or amines) for the construction of activity-based probes and PROTAC linker systems targeting specific protein degradation [2].

Application
Selection Property
Validation Focus
2-(Substituted amino)-4-phenyl-1,3-thiazole synthesis
Electrophilic bromoacetyl reactivity
Nucleophilic displacement efficiency
Fused thiazole heterocyclic scaffold construction
S-alkylation with thioureas or thioamides
Heterocycle formation yield and purity
Analytical reference standard
Certified purity and MDL identity
HPLC/NMR method benchmarking
Covalent probe and PROTAC linker synthesis
Thiol/amine-reactive handle
Conjugation selectivity and linker stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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